molecular formula C10H16N2O5 B2362178 Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate CAS No. 2253641-32-4

Tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate

Cat. No.: B2362178
CAS No.: 2253641-32-4
M. Wt: 244.247
InChI Key: OLVNSVVQFPTJIA-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the IUPAC name “tert-butyl (3aS,7aR)-2-oxotetrahydro- [1,3]dioxolo [4,5-d]pyridazine-5 (4H)-carboxylate”. It has a molecular weight of 244.25 .


Synthesis Analysis

The synthesis of similar compounds has been achieved via C-S bond formation carried out under palladium catalysis with the thiolate formed in situ, resulting in high yields of tert-butyl aryl sulfides . This process uses S-tert-butyl isothiouronium bromide as an odorless surrogate for tert-butyl thiol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O5/c1-10(2,3)17-8(13)12-5-7-6(4-11-12)15-9(14)16-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Metal-free C3-alkoxycarbonylation

This chemical is involved in the development of eco-friendly ester sources through metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates. This protocol facilitates the preparation of various quinoxaline-3-carbonyl compounds under mild, metal- and base-free conditions, highlighting a green approach to synthesizing bioactive motifs prevalent in natural products and synthetic drugs (Xie et al., 2019).

Water Oxidation Catalysis

The compound plays a role in the synthesis of Ru complexes for water oxidation. These complexes are pivotal in the development of efficient and well-organized systems for oxygen evolution, a critical process in sustainable energy production. The research emphasizes the compound's utility in generating dinuclear complexes that show promise in catalytic water oxidation, contributing to advancements in renewable energy sources (Zong & Thummel, 2005).

Adenosine A1 Receptor Modulation

In pharmacological research, the compound has facilitated the discovery of novel adenosine A1 receptor allosteric modulators and antagonists. These findings are significant for developing new therapeutic agents targeting cardiovascular diseases and neurological disorders, demonstrating the compound's relevance in medicinal chemistry (Ferguson et al., 2008).

Cardiovascular Agent Synthesis

Research involving this compound has led to the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing promising coronary vasodilating and antihypertensive activities. This highlights its potential as a key ingredient in the development of new cardiovascular agents (Sato et al., 1980).

Divergent Synthesis in Organic Chemistry

It has been utilized in the divergent synthesis of organic compounds, enabling the creation of various derivatives through selective reactions. This versatility underscores the compound's importance in organic synthesis, offering pathways to a wide range of chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Rossi et al., 2007).

Future Directions

The compound and its related compounds could potentially be used in the synthesis of various functional materials, such as fluorescent dyes, conjugated polymers, and stable trityl radicals . These materials have applications in super-resolution microscopy, oxidant sensing, and electron paramagnetic resonance-based structure determination .

Properties

IUPAC Name

tert-butyl (3aS,7aR)-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-d]pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-8(13)12-5-7-6(4-11-12)15-9(14)16-7/h6-7,11H,4-5H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVNSVVQFPTJIA-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(CN1)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](CN1)OC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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